molecular formula C11H16N2 B15056245 (R)-3-(2-Methylpyrrolidin-1-YL)aniline

(R)-3-(2-Methylpyrrolidin-1-YL)aniline

Cat. No.: B15056245
M. Wt: 176.26 g/mol
InChI Key: MHHWDYSEKKAECW-SECBINFHSA-N
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Description

®-3-(2-Methylpyrrolidin-1-YL)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Methylpyrrolidin-1-YL)aniline typically involves the reaction of 3-bromoaniline with ®-2-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of ®-3-(2-Methylpyrrolidin-1-YL)aniline .

Industrial Production Methods

Industrial production methods for ®-3-(2-Methylpyrrolidin-1-YL)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Methylpyrrolidin-1-YL)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-(2-Methylpyrrolidin-1-YL)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-3-(2-Methylpyrrolidin-1-YL)aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(2-Methylpyrrolidin-1-YL)aniline: The enantiomer of ®-3-(2-Methylpyrrolidin-1-YL)aniline.

    3-(2-Pyrrolidin-1-YL)aniline: Lacks the methyl group on the pyrrolidine ring.

    3-(2-Methylpyrrolidin-1-YL)benzene: Lacks the amino group on the benzene ring.

Uniqueness

®-3-(2-Methylpyrrolidin-1-YL)aniline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomer, (S)-3-(2-Methylpyrrolidin-1-YL)aniline, may exhibit different biological activities due to the chiral nature of the compound .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-[(2R)-2-methylpyrrolidin-1-yl]aniline

InChI

InChI=1S/C11H16N2/c1-9-4-3-7-13(9)11-6-2-5-10(12)8-11/h2,5-6,8-9H,3-4,7,12H2,1H3/t9-/m1/s1

InChI Key

MHHWDYSEKKAECW-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCCN1C2=CC=CC(=C2)N

Canonical SMILES

CC1CCCN1C2=CC=CC(=C2)N

Origin of Product

United States

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